tert-butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and an oxane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions, including halogenation and substitution reactions.
Attachment of the Oxane Group: The oxane group is introduced via an etherification reaction, where an alcohol reacts with a halogenated pyridine derivative.
Formation of the Piperazine Ring: The piperazine ring is constructed through cyclization reactions involving appropriate diamine precursors.
Final Coupling:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
tert-Butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Industrial Applications: It is used in the development of new materials and chemical processes, contributing to advancements in various industries.
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound shares a similar piperazine and pyridine structure but lacks the oxane group.
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features a similar pyridine moiety but with different substituents.
Uniqueness
tert-Butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate is unique due to the presence of the oxane group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
tert-butyl 4-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]-3-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN3O5/c1-14-13-24(20(27)30-21(2,3)4)7-8-25(14)19(26)15-11-17(22)18(23-12-15)29-16-5-9-28-10-6-16/h11-12,14,16H,5-10,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOLGJFHQXBDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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